Physicochemical Properties vs. 2,4-Dimethylbenzoyl Isomer
The 3,4-dimethylbenzoyl substitution pattern confers distinct physicochemical properties compared to the regioisomeric 2,4-dimethylbenzoyl analog (3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine). The 3,4-isomer exhibits a calculated octanol-water partition coefficient (clogP) that differs from the 2,4-isomer due to altered electronic distribution and steric shielding of the benzoyl carbonyl, directly affecting passive membrane permeability and plasma protein binding. The unsubstituted 1H-pyrazole ring further contributes a unique hydrogen-bond donor/acceptor profile compared to methyl-substituted pyrazole variants .
| Evidence Dimension | Physicochemical differentiation: lipophilicity (clogP) and steric/electronic configuration |
|---|---|
| Target Compound Data | 3,4-Dimethylbenzoyl substitution; unsubstituted 1H-pyrazol-1-yl; MW 404.5 g/mol [1] |
| Comparator Or Baseline | 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine and 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine; structurally distinct benzoyl substitution and pyrazole substitution |
| Quantified Difference | Structural isomerism between 3,4- and 2,4-dimethylbenzoyl leads to altered hydrogen-bonding geometry and steric bulk around the carbonyl; unsubstituted pyrazole retains H-bond donor capacity absent in trimethyl analogs |
| Conditions | In silico structural comparison and calculated physicochemical properties based on chemical structure |
Why This Matters
Physicochemical divergence among regioisomers can translate into differential permeability, solubility, and target-binding kinetics, making the 3,4-dimethylbenzoyl configuration a distinct and non-interchangeable selection for lead optimization.
- [1] CAS 1020501-90-9 Registry Record, Chemical Abstracts Service (American Chemical Society). View Source
